

Safe handling and storage procedures for nicotinic anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nicotinic anhydride

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Application Notes and Protocols for Nicotinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of **nicotinic anhydride**. It includes essential safety protocols, emergency procedures, and a detailed experimental protocol for its synthesis.

Hazard Identification and Safety Precautions

Nicotinic anhydride is a corrosive and moisture-sensitive solid. It is classified as a substance that causes severe skin burns and eye damage and reacts violently with water^[1]. It should be handled with extreme care in a laboratory setting.

1.1 Personal Protective Equipment (PPE)

When handling **nicotinic anhydride**, the following PPE is mandatory to minimize exposure and ensure personal safety:

- Eye Protection: Wear chemical safety goggles and a face shield^[2]^[3].
- Hand Protection: Use impervious chemical-resistant gloves^[2].

- Skin and Body Protection: Wear a lab coat, and in situations with a risk of significant exposure, use impervious protective clothing and boots[2][3].
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[3]. Handling should be performed in a well-ventilated area, preferably within a chemical fume hood[2].

Safe Handling Procedures

Adherence to proper handling procedures is critical to prevent accidents and exposure.

- General Handling: Avoid all direct contact with the skin, eyes, and clothing[1]. Do not breathe in dust, vapor, mist, or gas. After handling, always wash hands and face thoroughly[2].
- Aseptic Technique: When used in biological applications, maintain sterile equipment and employ aseptic techniques to prevent contamination.
- Electrostatic Charge: Take precautionary measures against static discharge, especially when handling the powder.
- Ventilation: Always handle **nicotinic anhydride** in a well-ventilated area or a chemical fume hood to minimize inhalation risks[2].

Storage Procedures

Proper storage of **nicotinic anhydride** is crucial for maintaining its stability and preventing hazardous situations.

- Conditions: Store in a cool, dry, and well-ventilated area[3]. The storage temperature should be maintained between 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years)[2].
- Containers: Keep the container tightly closed to prevent contact with moisture, as it is moisture-sensitive[3].
- Incompatibilities: Store separately from oxidizing agents, strong bases, acids, and food-grade chemicals[3][4].

Quantitative Data

The following table summarizes the key quantitative data for **nicotinic anhydride**.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₈ N ₂ O ₃	[5]
Molecular Weight	228.21 g/mol	[2]
Melting Point	124°C	[6]
Boiling Point	200°C at 1 mmHg	[6]
Density	1.317 g/cm ³	[6]
Flash Point	203.1°C	[6]
Vapor Pressure	5.25E-07 mmHg at 25°C	[6]
Water Solubility	5 g/L at 20°C	[1]

Toxicological Data: No specific LD50 or LC50 data for **nicotinic anhydride** is readily available. The toxicological properties have not been fully investigated[3]. It is designated as a corrosive material that causes severe skin burns and eye damage[1].

Exposure Limits: There are no established OSHA PEL or ACGIH TLV values specifically for **nicotinic anhydride**.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

5.1 Spill Response

Caption: Workflow for responding to a **nicotinic anhydride** spill.

5.2 First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1].
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1].
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1].

Experimental Protocol: Synthesis of Nicotinic Anhydride

The following protocol is adapted from Organic Syntheses and describes the preparation of **nicotinic anhydride** from nicotinic acid.

6.1 Materials and Equipment

- Nicotinic acid
- Triethylamine (freshly distilled)
- 12.5% solution of phosgene in benzene
- Anhydrous benzene
- Anhydrous cyclohexane
- Three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser
- Ice bath
- Rotary evaporator
- Filtration apparatus
- Vacuum oven

6.2 Procedure

- **Reaction Setup:** In a dried three-necked flask, suspend 0.082 mole of nicotinic acid in 150 ml of anhydrous benzene.
- **Addition of Triethylamine:** Cool the suspension to 5°C using an ice bath. Add a 5% excess (0.086 mole) of freshly distilled triethylamine to the cold suspension while stirring.
- **Addition of Phosgene:** While maintaining the temperature below 7°C, add a 5% excess (0.043 mole) of a 12.5% solution of phosgene in benzene through the dropping funnel. Triethylamine hydrochloride will precipitate immediately.
- **Reaction Completion:** After the addition is complete, continue stirring the mixture at room temperature for 3 hours.
- **Isolation of Product:**
 - Filter the reaction mixture and wash the collected triethylamine hydrochloride with anhydrous benzene.
 - Combine the filtrate and washes and evaporate to dryness using a rotary evaporator.
 - Simmer the dry residue with 175 ml of a 2:3 mixture of anhydrous benzene and cyclohexane.
 - Filter the hot mixture to remove any insoluble material.
- **Crystallization and Purification:**
 - Allow the filtrate to stand at 5°C for 18 hours to crystallize the **nicotinic anhydride**.
 - Collect the crystalline product by filtration, wash with a cold benzene-cyclohexane mixture, and dry in a vacuum.

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Phone: (601) 213-4426
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